molecular formula C27H23FN2O5 B2542691 METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE CAS No. 380477-03-2

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE

Cat. No.: B2542691
CAS No.: 380477-03-2
M. Wt: 474.488
InChI Key: PBEUKCHGKDPLTC-UHFFFAOYSA-N
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Description

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique chemical structure, which includes a cyano group, an ethoxy group, and a fluorobenzyl group, among others

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE include other substituted benzoates and propenoyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering unique reactivity and potential therapeutic effects compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-34-25-15-19(10-13-24(25)35-17-18-8-11-21(28)12-9-18)14-20(16-29)26(31)30-23-7-5-4-6-22(23)27(32)33-2/h4-15H,3,17H2,1-2H3,(H,30,31)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEUKCHGKDPLTC-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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